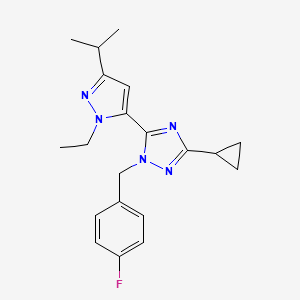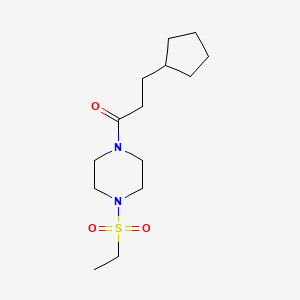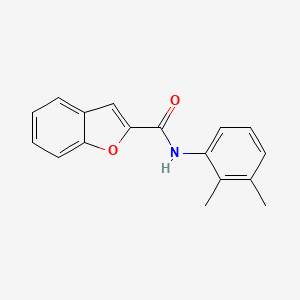
N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide” is an organic compound that likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amide group), and a 2,3-dimethylphenyl group (a phenyl group with methyl groups at the 2nd and 3rd positions) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a carboxamide group, and a 2,3-dimethylphenyl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar in structure to N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide, has been identified as part of a group of benzamides with herbicidal activity against annual and perennial grasses. This research suggests potential agricultural utility for forage legumes, certain turf grasses, and cultivated crops, highlighting the agricultural application of related compounds K. Viste, A. J. Cirovetti, B. Horrom (1970).
Photoreleasable Protecting Group for Carboxylic Acids
The 2,5-dimethylphenacyl chromophore, related to the compound , serves as a new photoremovable protecting group for carboxylic acids. This finding suggests that related benzofuran compounds might have applications in the field of photochemistry, where they could be used to protect and deprotect carboxylic acids in a controlled manner Klan, Zabadal, Heger (2000).
Polymorphism in Pharmaceuticals
Research on mefenamic acid, which shares a structural feature (dimethylphenyl) with the compound , focuses on the polymorphism of this drug. This study elucidates the structural, morphological, and spectroscopic characterization of its polymorphs, offering insights into the physical chemistry of pharmaceutical compounds with similar structural motifs V. Cunha, C. Izumi, P. Petersen, A. Magalhães, M. Temperini, H. Petrilli, V. Constantino (2014).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which are structurally related to this compound, have been developed for luminescence sensing of benzaldehyde-based derivatives. This application demonstrates the potential use of related benzofuran compounds in the development of fluorescence sensors for chemical detection B. Shi, Yuanhao Zhong, Lili Guo, Gang Li (2015).
Anticonvulsant Activity
The discovery of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide as an effective anticonvulsant in several animal models signifies the potential therapeutic applications of similar benzofuran derivatives in neurology and pharmacology D. W. Robertson, J. Leander, R. Lawson, E. Beedle, C. Clark, B. Potts, C. J. Parli (1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-6-5-8-14(12(11)2)18-17(19)16-10-13-7-3-4-9-15(13)20-16/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQWIUCCNNYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B5511065.png)
![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)
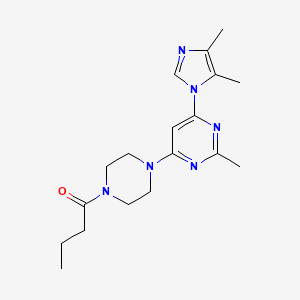
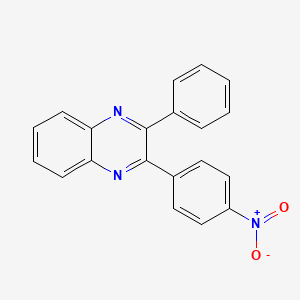
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)
![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)
